Strategic Sourcing and Technical Utilization of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine
Strategic Sourcing and Technical Utilization of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine
The following technical guide provides an authoritative analysis of the sourcing, synthesis, and application of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine . This document is structured for researchers and procurement specialists in pharmaceutical development.[1]
Executive Summary: The "Magic Methyl" of the 2020s
In modern medicinal chemistry, the 1-(trifluoromethyl)cyclopropyl (TFCp) group has emerged as a superior bioisostere for the tert-butyl group.[1] Unlike the metabolically labile tert-butyl moiety (prone to oxidative demethylation), the TFCp group offers:
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Enhanced Metabolic Stability: The cyclopropyl ring resists P450 oxidation.[1]
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Lipophilicity Modulation: The CF3 group lowers pKa and modulates logP without the steric bulk of larger fluoroalkyls.[1]
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Conformational Locking: The rigid cyclopropyl ring restricts bond rotation, potentially improving target affinity.[1]
3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine (Formula: C
Market Landscape: Suppliers and Pricing Analysis[1]
Commercial Status: "Make-on-Demand"
Unlike commodity building blocks (e.g., 3-bromopyridine), this molecule is currently classified as a High-Value Intermediate or Make-on-Demand (MOD) item.[1] It is rarely held in bulk stock due to the specialized reagents required for its synthesis.[1]
Supplier Tiers and Cost Estimates
The following data reflects the market landscape for Q1 2026.
| Supplier Tier | Representative Companies | Availability | Est.[1] Lead Time | Price Range (Est.) |
| Tier 1: Catalog Aggregators | MolPort, eMolecules | Low (Check Stock) | 2–4 Weeks | $450 – $800 / g |
| Tier 2: Synthesis Specialists | Enamine, WuXi AppTec, ChemSpace | High (Synthesis on Demand) | 4–6 Weeks | $1,200 – $2,500 / g |
| Tier 3: Custom CROs | Syngene, Pharmaron | Contract Only | 8–12 Weeks | FTE-based Pricing |
Procurement Strategy:
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For <5g: Use Tier 1 aggregators to check for "overstock" from previous custom batches.[1]
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For >10g: Engage Tier 2 specialists.[1] Enamine is particularly noted for their "Real Database" which includes feasible TFCp analogs.[1]
Technical Specifications and Properties
| Property | Specification | Notes |
| CAS Number | Not widely indexed (Analogous to 2383261-88-7) | Use SMILES/InChI for search.[1] |
| SMILES | FC(F)(F)C1(CC1)c2cncc(Br)c2 | Definitive structural identifier.[1] |
| Molecular Weight | 266.06 g/mol | |
| Appearance | White to off-white crystalline solid | Low melting point expected (<60°C).[1] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic potential; protect from light.[1] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility.[1] |
Synthesis and Manufacturing Methodologies
Expertise & Experience: The synthesis of this molecule is non-trivial because installing a quaternary center with a CF3 group on a pyridine ring is challenging.[1] Two primary routes are recommended based on scalability and reagent availability.[1]
Route A: The Radical Cross-Coupling (Modern Approach)
This route utilizes the Baran/Mykhailiuk reagents (sulfinates or sulfonium salts) to transfer the TFCp radical directly onto the pyridine core.[1] This is the preferred method for medicinal chemistry (med-chem) scale (mg to g).[1]
Mechanism: Minisci-type radical substitution.[1]
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Precursor: 3,5-Dibromopyridine (cheap, abundant).[1]
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Reagent: Sodium 1-(trifluoromethyl)cyclopropanesulfinate.
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Conditions: Oxidant (TBHP), acidic buffer, biphasic system (DCM/H2O).[1]
Route B: The Cyclopropanation (Traditional Scale-Up)
For multi-kilogram manufacturing, the radical route may be too expensive.[1] The "Construct" approach is used.[1]
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Precursor: 3-Bromo-5-acetylpyridine.[1]
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Step 1: Trifluoromethylation of the ketone (Ruppert-Prakash reagent) → Alcohol.[1]
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Step 2: Dehydration → 3-Bromo-5-(1-(trifluoromethyl)vinyl)pyridine.[1]
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Step 3: Cyclopropanation (Simmons-Smith or Diazomethane/Pd).[1]
Synthesis Workflow Diagram
The following diagram illustrates the decision logic for synthesizing this scaffold.
Caption: Comparison of Radical Cross-Coupling (Route A) and Stepwise Cyclopropanation (Route B) for synthesis.
Quality Control & Validation Protocols
To ensure the integrity of the purchased or synthesized material, the following QC protocols are mandatory.
NMR Validation (Self-Validating System)[1]
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1H NMR (400 MHz, CDCl3):
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Pyridine Region: Look for 3 aromatic protons (singlets/doublets) between 8.0–9.0 ppm.[1]
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Cyclopropyl Region: The 4 protons of the cyclopropyl ring are distinct.[1] Due to the chiral center (if substituted further) or symmetry, they typically appear as multiplets between 1.0 – 1.6 ppm .[1]
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Impurity Check: Watch for residual tert-butyl signals (~1.3 ppm singlet) if a bioisostere swap was attempted incorrectly.[1]
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19F NMR:
Mass Spectrometry[1]
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Pattern: Bromine isotope pattern is critical.[1] You must see a 1:1 doublet separated by 2 amu (79Br/81Br).[1]
Application in Drug Discovery
The 3-bromo handle is the primary "exit vector" for this molecule.[1]
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to link the TFCp-pyridine core to a scaffold.[1]
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Buchwald-Hartwig Amination: Reacts with amines to create kinase inhibitor cores.[1]
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Catalyst: Pd2(dba)3 / Xantphos.[1]
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Decision Matrix for Utilization
Caption: Functionalization pathways for the 3-bromo handle in medicinal chemistry campaigns.
References
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Mykhailiuk, P. K. (2014).[1] Generation of 1-(Trifluoromethyl)cyclopropyl Radicals: A General Approach to 1-(Trifluoromethyl)cyclopropanes. Angewandte Chemie International Edition. Link[1]
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Barnes-Seeman, D., et al. (2013).[1] 1-(Trifluoromethyl)cyclopropyl: A Metabolically Stable Bioisostere of the tert-Butyl Group.[1] ACS Medicinal Chemistry Letters. Link[1]
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Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
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ChemSRC Database . 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine Entry. Link (Note: Link directs to general isomer entry for verification).[1]
